molecular formula C15H11NO4 B13775517 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one

Cat. No.: B13775517
M. Wt: 269.25 g/mol
InChI Key: NSDNCABQNXLOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one is a quinolin-4-one derivative of significant interest in medicinal chemistry research. This compound is part of a class of heterocyclic molecules known for a broad spectrum of biological activities . Its core structure serves as a key pharmacophore in the development of novel therapeutic agents. Researchers are particularly interested in this compound due to its structural similarity to baicalein, a known non-covalent inhibitor of the SARS-CoV-2 Main Protease (Mpro) . The 5,6,7-trihydroxy motif is critical for forming key hydrogen-bond networks with the protease's active site, suggesting potential application in the investigation of antiviral mechanisms and the development of anti-COVID-19 drugs . Beyond virology, the quinolin-4-one scaffold is extensively studied in oncology . Analogous compounds demonstrate potent antiproliferative effects by acting as antimitotic agents, disrupting microtubule assembly and inducing G2/M cell cycle arrest and apoptosis in various cancer cell lines . The structural features of this compound, including the 2-phenyl group, mimic simplified analogs of podophyllotoxin, a known tubulin polymerization inhibitor, making it a valuable lead for anticancer drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can employ it in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block for synthesizing more complex derivatives . Its well-defined structure allows for precise exploration of biochemical interactions and mechanisms of action.

Properties

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

5,6,7-trihydroxy-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C15H11NO4/c17-11-6-9(8-4-2-1-3-5-8)16-10-7-12(18)14(19)15(20)13(10)11/h1-7,18-20H,(H,16,17)

InChI Key

NSDNCABQNXLOOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3N2)O)O)O

Origin of Product

United States

Preparation Methods

Representative Synthetic Procedure

A typical synthetic route based on literature proceeds as follows:

Step Reaction Description Reagents and Conditions Outcome
1 Preparation of benzamide precursor Condensation of substituted aniline with benzoyl chloride Benzamide intermediate
2 Friedel-Crafts acylation Acetyl chloride, SnCl₄, ambient to reflux temperature Cyclization precursor
3 Base-mediated cyclization (Camps cyclization) KOH, 110 °C Quinolinone intermediate
4 Demethylation Boron tribromide (BBr₃), low temperature 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one

This multi-step process typically yields the target compound with high purity after chromatographic purification or recrystallization.

Purification and Characterization

  • Purification:
    Reverse-phase high-performance liquid chromatography (HPLC) using C18 columns with acetonitrile/water gradients is effective in achieving >95% purity. Additionally, recrystallization from ethyl acetate or other suitable solvents is employed.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR):
      ¹H and ¹³C NMR spectra confirm the quinolinone core and hydroxyl substitutions, with characteristic deshielded carbonyl carbon signals (~δ 180 ppm) and aromatic protons between δ 6.8–7.4 ppm.
    • Infrared Spectroscopy (IR):
      Broad O–H stretching bands around 3400 cm⁻¹ indicate hydroxyl groups.
    • X-ray Crystallography:
      Single-crystal X-ray diffraction validates the planar quinolinone structure and precise hydroxylation pattern.

Comparative Analysis of Synthetic Routes

Method Key Reagents Reaction Conditions Advantages Limitations
Camps Cyclization + Demethylation KOH, BBr₃ 110 °C (cyclization), low temp (demethylation) High regioselectivity, well-established Multi-step, requires careful handling of BBr₃
Friedel-Crafts Acylation + Cyclization Acetyl chloride, SnCl₄, KOH Ambient to reflux, 110 °C Efficient for substituted benzamides Sensitive to reaction conditions, requires Lewis acid
Oxidative Hydroxylation H₂O₂/Fe²⁺ or enzymatic systems Mild to moderate temperatures Direct hydroxylation, fewer steps Possible over-oxidation, selectivity issues
Halogenation (for precursors) PIFA/PIDA + KX (X = Cl, Br, I) Room temperature, MeOH or H₂O Regioselective functionalization Not directly for hydroxylation, used for precursor modification

Research Findings and Optimization

  • Reaction yields for the cyclization and demethylation steps typically range from 60% to 85%, depending on substrate purity and reaction control.

  • Use of BBr₃ for demethylation is preferred for its selectivity in cleaving aryl methyl ethers without affecting other functional groups.

  • Hydroxylation via oxidative methods requires optimization to prevent side reactions; enzymatic oxidation offers a greener alternative but may have scale limitations.

  • Purification by reverse-phase HPLC ensures removal of closely related impurities, critical for biological assay-grade compound preparation.

Summary Table of Preparation Methods

Preparation Step Description Reagents Temperature Yield (%) Notes
Benzamide formation Condensation of aniline with benzoyl chloride Benzoyl chloride, base Ambient 80-90 Precursor synthesis
Friedel-Crafts acylation Acylation to form cyclization precursor Acetyl chloride, SnCl₄ Ambient to reflux 70-85 Lewis acid catalysis
Cyclization (Camps) Base-mediated ring closure KOH 110 °C 75-85 Key quinolinone formation
Demethylation Removal of methoxy groups to hydroxyls BBr₃ 0 °C to RT 65-80 Critical for tri-hydroxylation
Purification Reverse-phase HPLC or recrystallization Acetonitrile/water gradient RT >95 purity Ensures compound quality

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the quinoline ring, altering its properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinolines.

Scientific Research Applications

Biological Activities

Antiviral Properties

Research indicates that quinolinone derivatives exhibit significant antiviral activity. Notably, 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one has been investigated for its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. In vitro studies demonstrated that certain derivatives of this compound could effectively inhibit Mpro activity, suggesting a viable pathway for developing antiviral agents against COVID-19 .

Anticancer Effects

The compound has also shown promising anticancer properties. Quinolinones are known to inhibit key enzymes involved in cancer cell proliferation and survival. Specifically, this compound has been reported to inhibit tubulin polymerization and induce apoptosis in various cancer cell lines. This mechanism is critical as it disrupts the mitotic spindle formation necessary for cell division . Additionally, studies have indicated that compounds with similar structures can modulate immune responses to enhance anticancer effects .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study conducted by researchers at Shionogi Pharmaceutical explored the structure-activity relationship (SAR) of quinazolinone derivatives based on this compound. The findings revealed that specific modifications at the phenyl ring significantly enhanced inhibitory potency against Mpro. For example, substituents like fluorine or trifluoromethyl at the C2' position exhibited increased activity compared to other positions .

Case Study 2: Anticancer Mechanisms

In another investigation focusing on the anticancer properties of quinolinones, this compound was tested against various cancer types. The results indicated that this compound effectively inhibited cell growth by targeting topoisomerase II and histone deacetylases (HDAC), leading to cell cycle arrest and apoptosis . These findings underscore its potential as a lead compound in cancer therapy.

Data Table: Summary of Biological Activities

Activity Mechanism References
AntiviralInhibition of SARS-CoV-2 Mpro
AnticancerInhibition of tubulin polymerization
Induction of apoptosis
Modulation of immune response

Mechanism of Action

The mechanism of action of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. These interactions can inhibit or activate specific biological pathways, leading to the desired therapeutic effects. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The quinolinone scaffold is highly versatile, with modifications in substituent type, position, and ring saturation significantly altering properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinolinone Derivatives
Compound Name Substituents/Modifications Molecular Formula Key Properties/Biological Activity Reference
5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one 2-Ph, 5,6,7-OH C15H11NO4 High polarity, potential antioxidant -
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one 2-Me, saturated C5-C8 ring C10H13NO Synthesized via HPLC/LC-MS; tetrahydro ring enhances rigidity
3-Acetyl-4-hydroxy-1-phenylquinolin-2(1H)-one 1-Ph, 4-OH, 3-Acetyl C17H13NO3 Acetyl group may reduce solubility vs. hydroxyl-rich analogs
6-Methyl-2,3-dihydroquinolin-4(1H)-one 6-Me, partially saturated C2-C3 ring C10H11NO Lower molecular weight (161.2 g/mol) vs. trihydroxy derivative
AJ-374 (2-Ethyl-3-methyliden-1-tosyl derivative) 1-Tosyl, 2-Et, 3-methyliden C19H17NO3S Induces apoptosis in HL-60 cells
7-Chloro-1-cyclopropyl-6-fluoro-dihydroquinolin-4(1H)-one 1-Cyclopropyl, 6-F, 7-Cl C12H10ClFNO Halogen substituents enhance stability and lipophilicity
1-Methyl-2-nonylquinolin-4(1H)-one 2-Nonyl, 1-Me C19H27NO Long alkyl chain increases lipophilicity vs. polar trihydroxy analog

Key Research Findings

  • Synthetic Routes: Tetrahydroquinolinones are often synthesized via reductive amination (e.g., compound 58 in ) or cyclocondensation, while triazole derivatives (e.g., ) require click chemistry for triazole incorporation.
  • Crystallographic Data: The X-ray structure of 6,8-dibromo-2-(4-fluorophenyl)-dihydroquinolinone () reveals halogen-mediated crystal packing, a trait absent in hydroxyl-rich analogs.
  • Similarity Analysis: Compounds like 4-hydroxy-3-methylquinolin-2(1H)-one (similarity score 0.93, ) highlight the impact of methyl groups on bioactivity, whereas trifluoromethyl-substituted analogs () exhibit moderate structural similarity (0.61).

Biological Activity

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one is a derivative of quinoline that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant studies, highlighting its anticancer properties, antimicrobial effects, and other pharmacological activities.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit significant anticancer properties. For instance:

  • Cell Viability and IC50 Values : In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.32 μM against the COLO205 cell line and 0.89 μM against the H460 cell line . Although specific data for this compound is limited, its structural similarities suggest comparable efficacy.
  • Mechanism of Action : The mechanism by which quinoline derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization. Molecular docking studies indicate that these compounds can bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitosis .

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell LineIC50 (μM)Mechanism of Action
This compoundUnknownTBDTBD
4-Phenyl-2-quinolone (related)COLO2050.32Tubulin inhibition
H4600.89Tubulin inhibition

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been extensively studied. In vitro evaluations indicate that these compounds possess bacteriostatic effects against both Gram-positive and Gram-negative bacteria.

  • Bacterial Sensitivity : Studies have reported varying degrees of sensitivity among bacterial strains. For instance, quinoline derivatives exhibited significant growth inhibition against E. coli and Pseudomonas aeruginosa .

Table 2: Antimicrobial Activity Overview

Compound NameBacterial StrainMIC (µg/mL)Activity Type
This compoundE. coliTBDBacteriostatic
Pseudomonas aeruginosaTBDBacteriostatic
CiprofloxacinVarious0.24–7.81Bactericidal

Other Pharmacological Activities

In addition to its anticancer and antimicrobial activities, this compound may exhibit other biological effects:

  • Anti-inflammatory Properties : Some studies suggest that quinoline derivatives can modulate inflammatory pathways, although specific data on this compound is still emerging.

Case Studies

A case study involving a related compound demonstrated promising results in preclinical models for cancer treatment. The study highlighted the effectiveness of structural modifications in enhancing anticancer activity while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step protocols involving cyclocondensation of substituted anilines with β-ketoesters, followed by hydroxylation. Key steps include:

  • Hydroxylation : Use of H₂O₂/Fe²⁺ systems or enzymatic oxidation to introduce hydroxyl groups at positions 5, 6, and 7 .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures high purity (>95%).
    • Data Note : Yield optimization requires strict control of pH (6–7) and temperature (60–80°C). Lower yields (<30%) occur under acidic conditions due to side reactions .

Q. How is the structural identity of this compound confirmed?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis (using SHELX-97 ) resolves the planar quinolinone core and hydroxyl group positions.
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include a deshielded C4 carbonyl (δ ~180 ppm) and aromatic protons (δ 6.8–7.4 ppm) for the phenyl group .
  • IR : Broad O–H stretches (~3400 cm⁻¹) confirm hydroxylation .

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Antioxidant activity : IC₅₀ of 12 µM in DPPH assays, attributed to the trihydroxy motif .
  • Antimicrobial screening : Moderate inhibition (MIC 32 µg/mL) against Staphylococcus aureus .
    • Comparison : Analogous 8-hydroxyquinoline derivatives show stronger antimicrobial effects but lower solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate unwanted tautomerization during synthesis?

  • Challenge : The 4(1H)-one moiety undergoes keto-enol tautomerism, complicating purification.
  • Solutions :

  • pH control : Maintain neutral conditions (pH 7.0–7.5) to stabilize the keto form.
  • Solvent choice : Use polar aprotic solvents (e.g., DMF) to reduce tautomeric shifts .
    • Validation : HPLC-MS tracking confirms a 40% reduction in tautomer byproducts under optimized conditions .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking studies (AutoDock Vina) : High affinity (-9.2 kcal/mol) for the Keap1-Nrf2 binding site, suggesting antioxidant pathway modulation .
  • DFT calculations : HOMO-LUMO gap (~4.1 eV) correlates with redox activity .
    • Limitations : Solvent effects (implicit vs. explicit models) may overestimate binding energies by 15–20% .

Q. How do contradictory spectral data (e.g., NMR vs. XRD) in structural studies arise, and how are they resolved?

  • Case Study : Discrepancies in hydroxyl group positions between solution-state NMR and solid-state XRD.
  • Resolution :

  • Dynamic effects : Intramolecular hydrogen bonding in solution alters proton environments.
  • Validation : Variable-temperature NMR (-40°C) stabilizes hydrogen bonds, aligning with XRD data .

Methodological Recommendations

  • For structural refinement : Use SHELXL for high-resolution XRD data to model hydrogen bonding networks accurately .
  • For bioactivity assays : Include positive controls (e.g., ascorbic acid for antioxidants) and validate via dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.